2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-27(24,25)15-8-4-13(5-9-15)11-17-21-22-18(26-17)20-16(23)10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIPGJRLAKMEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Methylsulfonylbenzyl Moiety: This step involves the reaction of a benzyl halide with a methylsulfonyl group under basic conditions to form the desired benzyl derivative.
Final Coupling Reaction: The final step involves coupling the oxadiazole intermediate with the fluorophenyl and methylsulfonylbenzyl intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium hydride in DMF, electrophilic substitution using halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity : Research has indicated that derivatives of oxadiazole compounds exhibit promising anticancer properties. The structure of 2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide allows for interaction with various biological targets involved in cancer proliferation pathways.
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Anti-inflammatory Effects : The compound's sulfonamide group is known to contribute to anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines.
- Data Table :
Compound IC50 (µM) Mechanism of Action Compound A 25 ± 1.5 COX inhibition Compound B 15 ± 0.8 Cytokine blockade This compound TBD TBD
- Data Table :
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. The presence of the fluorophenyl group enhances lipophilicity, which may improve membrane penetration.
Computational Studies
Computational modeling has played a crucial role in understanding the interactions between the compound and its biological targets. Molecular docking studies have revealed potential binding sites and affinities:
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Binding Affinity : The compound displayed favorable binding interactions with target proteins involved in inflammation and cancer pathways.
- Data Table :
Target Protein Binding Affinity (kcal/mol) Protein A -8.5 Protein B -7.9 Protein C -9.1
- Data Table :
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Functional Group Analysis
- 4-Fluorophenyl Group : Common in COX-2 inhibitors (e.g., ) and antimicrobial agents (e.g., ). Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes .
- Methylsulfonyl vs. Methoxy : Methylsulfonyl (target compound) is more electron-withdrawing than methoxy (CDD-934506, ), which may improve stability but reduce solubility.
- Sulfanyl vs.
Biological Activity
2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound integrates a fluorophenyl moiety and an oxadiazole ring, which are known to influence pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the oxadiazole ring and the introduction of the methylsulfonyl and fluorophenyl groups. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of acetamide compounds exhibit significant antimicrobial properties. For instance, a related compound showed promising antibacterial activity against various strains, surpassing standard antibiotics like cefadroxil . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in several cancer cell lines. In vitro assays revealed that the compound exhibits selective cytotoxicity against specific tumor cells, potentially through induction of apoptosis or cell cycle arrest. The structure-activity relationship (SAR) indicates that modifications in the phenyl and oxadiazole rings significantly influence the potency against cancer cells .
Enzyme Inhibition
Enzymatic assays have shown that this compound can inhibit specific enzymes involved in cancer progression and microbial resistance. For example, it demonstrated an inhibition rate of approximately 48.7% at a concentration of 0.025 mM against certain human enzymes . Such inhibition suggests potential therapeutic applications in treating diseases associated with these enzymes.
Case Study 1: Antibacterial Activity
In a comparative study involving several acetamide derivatives, this compound exhibited superior antibiofilm activity compared to cefadroxil at equivalent concentrations. This suggests its potential as a treatment for biofilm-associated infections .
Case Study 2: Cancer Cell Line Testing
In another study focusing on cancer therapeutics, the compound was tested against various human cancer cell lines including breast and lung cancer cells. Results indicated a significant reduction in cell viability at micromolar concentrations, with IC50 values suggesting strong anti-proliferative effects .
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
Methodological Answer:
Q. How can researchers confirm the molecular structure and stereochemistry?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structures to confirm bond angles, torsional strain, and packing modes. For example, demonstrates similar fluorophenyl-oxadiazole derivatives analyzed via single-crystal diffraction .
- Spectroscopic Techniques:
- Molecular Docking: Use UCSF Chimera () to model interactions with target proteins and validate steric compatibility .
Q. Table 1: Common Structural Characterization Techniques
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., IC50_{50}50 variability) be resolved?
Methodological Answer:
Q. What computational strategies predict the compound’s mechanism of action and selectivity?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein binding stability (e.g., GROMACS) using force fields like CHARMM36. ’s UCSF Chimera can visualize binding poses over 100-ns trajectories .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Calculate activation energies for sulfonyl group interactions with catalytic residues (e.g., tyrosine kinases) .
- Machine Learning: Train models on PubChem datasets () to predict off-target effects based on structural fingerprints .
Q. Table 2: Cytotoxicity Assay Comparison
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Scaffold Modification:
- Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- Modify the methylsulfonyl group to sulfonamide or carboxylate for polarity tuning.
- In Silico Screening: Use AutoDock Vina (integrated with ’s Chimera) to rank derivatives by binding affinity .
- Experimental Validation: Prioritize compounds with ≥10-fold selectivity in kinase inhibition assays ( methodology) .
Data Contradiction Analysis
Q. How to address discrepancies in computational vs. experimental binding affinities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
